3-Methyl-2-oxobutyric Acid Calcium Salt 3-Methyl-2-oxobutyric Acid Calcium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13352385
InChI: InChI=1S/2C5H8O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3H,1-2H3,(H,7,8);/q;;+2/p-2
SMILES: CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2]
Molecular Formula: C10H14CaO6
Molecular Weight: 270.29 g/mol

3-Methyl-2-oxobutyric Acid Calcium Salt

CAS No.:

Cat. No.: VC13352385

Molecular Formula: C10H14CaO6

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-oxobutyric Acid Calcium Salt -

Specification

Molecular Formula C10H14CaO6
Molecular Weight 270.29 g/mol
IUPAC Name calcium;3-methyl-2-oxobutanoate
Standard InChI InChI=1S/2C5H8O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3H,1-2H3,(H,7,8);/q;;+2/p-2
Standard InChI Key IMZGMVJQWNJKCI-UHFFFAOYSA-L
SMILES CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2]
Canonical SMILES CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

3-Methyl-2-oxobutyric acid calcium salt is a calcium salt derived from 3-methyl-2-oxobutyric acid. Its molecular structure consists of two 3-methyl-2-oxobutanoate anions coordinated with a calcium cation, forming a stable ionic compound . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₄CaO₆
Molecular Weight270.29 g/mol
CAS Registry Numbers51828-94-5, 759-05-7
IUPAC NameCalcium bis(3-methyl-2-oxobutanoate)

The compound typically presents as a white to off-white crystalline powder with a purity exceeding 97% in commercial preparations . Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirms its structural integrity and homogeneity.

Thermodynamic and Spectral Data

Thermogravimetric analysis reveals stability up to 150°C, with decomposition observed at higher temperatures due to decarboxylation. Infrared (IR) spectroscopy identifies characteristic peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (asymmetric COO⁻ stretch), consistent with α-ketoacid salts.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 3-methyl-2-oxobutyric acid calcium salt involves neutralization reactions between 3-methyl-2-oxobutyric acid and calcium hydroxide or carbonate under controlled conditions. A representative protocol includes:

  • Acid-Base Reaction:

    2C₅H₈O₃+Ca(OH)₂Ca(C₅H₇O₃)₂+2H₂O2 \, \text{C₅H₈O₃} + \text{Ca(OH)₂} \rightarrow \text{Ca(C₅H₇O₃)₂} + 2 \, \text{H₂O}

    Conducted in methanol or acetone at 25–80°C, this method achieves yields of 85–92%.

  • Solvent Extraction:
    Post-reaction, the product is precipitated using diethyl ether, followed by recrystallization from ethanol-water mixtures.

Optimization Parameters

Critical factors influencing synthesis efficiency include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CHigher temperatures accelerate reaction but risk byproducts.
pH7.5–8.5Alkaline conditions favor salt formation.
Solvent PolarityMedium (e.g., methanol)Balances solubility and precipitation.

Physicochemical and Functional Properties

Solubility and Stability

The compound exhibits low solubility in water (≈1.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate no significant degradation under inert gas storage at 2–8°C for over 12 months .

Reactivity Profile

As an α-ketoacid salt, it participates in:

  • Transamination Reactions: Serves as a substrate for enzymes like branched-chain amino acid transaminase, yielding valine in biological systems .

  • Decarboxylation: Under acidic conditions, releases CO₂ to form 3-methylbutyraldehyde.

Industrial and Pharmaceutical Applications

Water Treatment and Paper Production

In industrial settings, the compound precipitates magnesium hydroxide and calcium carbonate, effectively removing sulfates and chlorides from wastewater. It also acts as a decolorizing agent in paper pulp processing, reducing lignin-derived chromophores by 40–60%.

Therapeutic Formulations

Clinical formulations such as Nefrogard® incorporate this salt (86 mg/tablet) to manage chronic kidney disease (CKD) by providing ketoanalogues of essential amino acids, thereby reducing nitrogenous waste in uremic patients . Pharmacokinetic studies demonstrate rapid absorption (<10 minutes) and transamination into valine, stabilizing plasma amino acid levels .

Agricultural and Nutritional Uses

Plant Nutrition Enhancers

In agriculture, foliar sprays containing 0.1–0.5% w/v of the salt improve calcium uptake in crops like tomatoes, increasing yield by 15–20%.

Sports Nutrition

Dietary supplements leverage its role in mitochondrial energy metabolism, purportedly enhancing endurance by facilitating acetyl-CoA production.

Emerging Research and Biochemical Insights

Antioxidant Mechanisms

In vitro assays reveal free radical scavenging activity (IC₅₀ = 45 μM against DPPH), attributed to the α-keto group’s redox-active nature.

Metabolic Disorder Therapeutics

Preliminary studies suggest modulation of mTOR pathways in hepatocytes, potentially ameliorating insulin resistance in type 2 diabetes models.

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